5-(Oxan-4-yl)-1,3,4-oxadiazol-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(oxan-4-yl)-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c8-7-10-9-6(12-7)5-1-3-11-4-2-5/h5H,1-4H2,(H2,8,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNAFGJZHFNVPGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NN=C(O2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Enduring Significance of the 1,3,4 Oxadiazole Scaffold in Heterocyclic Chemistry Research
The 1,3,4-oxadiazole (B1194373) ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms, is a privileged scaffold in the field of heterocyclic chemistry. nih.govsemanticscholar.org Its importance stems from its remarkable chemical stability and its ability to act as a bioisostere for amide and ester groups, which can enhance the pharmacological activity of a molecule by participating in hydrogen bond interactions. researchgate.net This has led to the incorporation of the 1,3,4-oxadiazole nucleus into a wide array of compounds with diverse and potent biological activities.
The inherent properties of the 1,3,4-oxadiazole ring have made it a focal point of extensive research, leading to the discovery of numerous derivatives with a broad spectrum of pharmacological applications. mdpi.com These derivatives have demonstrated significant potential in various therapeutic areas.
Key Therapeutic Areas for 1,3,4-Oxadiazole Derivatives:
| Therapeutic Area | Examples of Reported Activities |
| Infectious Diseases | Antibacterial, antifungal, antiviral, and antitubercular. mdpi.com |
| Inflammation and Pain | Anti-inflammatory and analgesic. nih.gov |
| Oncology | Anticancer and antitumor. nih.gov |
| Neurology | Anticonvulsant. nih.gov |
| Cardiovascular Diseases | Antihypertensive. nih.gov |
The versatility of the 1,3,4-oxadiazole scaffold is further underscored by its presence in several commercially available drugs. For instance, Raltegravir is an antiretroviral drug used in the treatment of HIV, while Zibotentan has been investigated as an anticancer agent. mdpi.com This successful translation from academic research to clinical application highlights the therapeutic potential of this heterocyclic system. The ease of synthesis and the ability to introduce a wide variety of substituents at the 2 and 5 positions allow for the fine-tuning of the biological activity and physicochemical properties of the resulting molecules, making the 1,3,4-oxadiazole scaffold a continuing subject of intense scientific inquiry. openmedicinalchemistryjournal.com
An Overview of the 5 Substituted 1,3,4 Oxadiazol 2 Amine Class in Academic Inquiry
Within the broader family of 1,3,4-oxadiazole (B1194373) derivatives, the 5-substituted-1,3,4-oxadiazol-2-amine subclass has garnered significant attention from the scientific community. This class of compounds serves as a crucial building block in the synthesis of more complex molecules and has demonstrated a wide range of biological activities in its own right.
The synthesis of 5-substituted-1,3,4-oxadiazol-2-amines is often achieved through the cyclization of semicarbazone precursors, a method that has been refined to be both efficient and scalable. nih.gov This accessibility has facilitated extensive research into the functionalization of this scaffold and the exploration of its structure-activity relationships. Academic inquiry into this class of compounds has been largely driven by their potential as therapeutic agents, with numerous studies reporting their efficacy in various biological assays.
Reported Biological Activities of 5-Substituted-1,3,4-oxadiazol-2-amine Derivatives:
| Biological Activity | Research Findings |
| Anticancer | Derivatives have shown significant cytotoxicity against various cancer cell lines, including melanoma, leukemia, and breast cancer. semanticscholar.orgjchemrev.com |
| Antimicrobial | Compounds have exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. nih.gov |
| Enzyme Inhibition | Certain derivatives have been identified as inhibitors of enzymes such as acetylcholinesterase and butyrylcholinesterase, suggesting potential applications in neurodegenerative diseases. researchgate.netmdpi.com |
| Muscle Relaxant | Some members of this class have been investigated for their muscle relaxant properties. nih.gov |
The versatility of the 2-amino group allows for further chemical modifications, enabling the synthesis of a diverse library of derivatives with tailored biological profiles. Researchers have explored the introduction of various aryl and alkyl substituents at the 5-position to modulate the lipophilicity, electronic properties, and steric bulk of the molecules, thereby influencing their interaction with biological targets. mdpi.comjchemrev.com The continued investigation of this class of compounds holds promise for the discovery of novel therapeutic agents.
Contextualizing the Oxan 4 Yl Moiety Within 1,3,4 Oxadiazole Research
Enzyme Inhibition Studies
The 1,3,4-oxadiazole (B1194373) core is a key pharmacophore in the design of various enzyme inhibitors, targeting enzymes crucial in the pathogenesis of several diseases. nih.gov
Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)
Derivatives of 1,3,4-oxadiazole have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease. nih.govscilit.com A study involving 5-aryl-1,3,4-oxadiazoles decorated with a long alkyl (dodecyl) chain demonstrated moderate dual inhibition of both AChE and BChE. nih.govnih.gov These compounds generally showed greater efficiency as inhibitors of AChE. nih.govnih.gov For instance, many of the synthesized oxadiazoles (B1248032) displayed lower IC₅₀ values against AChE than the established drug rivastigmine. nih.govresearchgate.net The most potent compounds in one series exhibited IC₅₀ values ranging from 12.8 to 99.2 µM for AChE. nih.gov Molecular docking studies suggest that these inhibitors interact non-covalently, blocking entry to the enzyme's gorge or catalytic site. nih.govresearchgate.net Another study on a different series of oxadiazole derivatives identified compounds with promising AChE inhibition, with IC₅₀ values varying from 41.87 ± 0.67 to 1580.25 ± 0.7 μM. semanticscholar.org
Table 1: Cholinesterase Inhibition by 1,3,4-Oxadiazole Analogues
| Compound | Target Enzyme | IC₅₀ (µM) | Source |
|---|---|---|---|
| 5-Aryl-N-dodecyl-1,3,4-oxadiazol-2-amine analogues | Acetylcholinesterase (AChE) | 12.8 - 99.2 | nih.gov |
| 5-Aryl-N-dodecyl-1,3,4-oxadiazol-2-amine analogues | Butyrylcholinesterase (BChE) | > 53.1 | nih.gov |
| N-dodecyl-5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine | Butyrylcholinesterase (BChE) | 53.05 | nih.gov |
| 5-(p-tolyl)-N-dodecyl-1,3,4-oxadiazol-2-amine | Butyrylcholinesterase (BChE) | 89.97 | nih.gov |
Lipoxygenase Enzyme Inhibition
The role of lipoxygenase (LOX) enzymes in various inflammatory diseases and cancers has prompted research into inhibitors targeting this enzyme family. nih.govresearchgate.net Studies have evaluated 1,3,4-oxadiazole and its bioisosteric 1,3,4-thiadiazole (B1197879) derivatives for their LOX inhibitory potential. nih.govresearchgate.net A series of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives were synthesized and tested against 15-lipoxygenase-1 (15-LOX-1). nih.gov The results indicated that methoxylated derivatives were the most potent enzyme inhibitors, particularly when the methoxy (B1213986) group was at the ortho position of the phenyl ring. nih.govresearchgate.net
Table 2: Lipoxygenase Inhibition by 1,3,4-Oxadiazole/Thiadiazole Analogues
| Compound Class | Target Enzyme | Key Finding | Source |
|---|---|---|---|
| N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives | 15-Lipoxygenase-1 | Methoxylated derivatives were the most potent inhibitors. | nih.govresearchgate.net |
Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) Inhibition
Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a crucial enzyme in the biosynthesis of the mycobacterial cell wall, making it a validated target for antitubercular drugs. nih.govvlifesciences.com A high-throughput screening identified a 1,3,4-oxadiazole-containing compound, (4-benzylpiperidin-1-yl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidin-4-yl)methanone, as a potent antitubercular agent. nih.gov Whole genome sequencing of resistant mutants confirmed that the mechanism of action involves the inhibition of DprE1. nih.gov Further research on N-substituted 5-(3,5-dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives and their isosteres also confirmed DprE1 inhibition as their mechanism of action, leading to the disruption of mycobacterial cell wall biosynthesis. nih.govresearchgate.net These compounds demonstrated high potency, with many achieving Minimum Inhibitory Concentration (MIC) values of ≤ 0.03 µM against Mycobacterium tuberculosis (Mtb) and nontuberculous mycobacteria (NTM). nih.govresearchgate.net
Antimicrobial Activity Research
The 1,3,4-oxadiazole scaffold is present in numerous compounds exhibiting a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects. jchemrev.commdpi.com
Antibacterial Efficacy and Spectrum
Analogues of 1,3,4-oxadiazole have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. tandfonline.comresearchgate.net A series of N-dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine showed antimycobacterial activity against susceptible and drug-resistant M. tuberculosis strains with MICs of 4–8 µM. nih.gov Similarly, N-substituted 5-(3,5-dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives were highly potent against a panel of multidrug- and extensively drug-resistant Mtb isolates, with MIC values often below 0.03 µM. nih.gov Other studies have reported activity against various pathogens. For example, 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol (B1269391) showed stronger activity against E. coli and S. pneumoniae compared to ampicillin (B1664943) and was over 100 times more potent against P. aeruginosa. nih.gov Certain piperazinomethyl derivatives of 1,3,4-oxadiazole displayed broad-spectrum antibacterial activities with MICs ranging from 0.5–8 μg/mL. mdpi.com
Table 3: Antibacterial Activity of 1,3,4-Oxadiazole Analogues
| Compound/Derivative Class | Bacterial Strain(s) | MIC | Source |
|---|---|---|---|
| N-dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine | M. tuberculosis (susceptible & resistant) | 4–8 µM | nih.gov |
| N-decyl/undecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amines | M. kansasii | 8–16 µM | nih.gov |
| N-substituted 5-(3,5-dinitrophenyl)-1,3,4-oxadiazol-2-amines | M. tuberculosis (MDR/XDR) & NTM | ≤ 0.03 µM | nih.gov |
| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | E. coli, S. pneumoniae, P. aeruginosa | Stronger than ampicillin | nih.gov |
| Piperazinomethyl derivatives | Gram-positive & Gram-negative bacteria | 0.5–8 μg/mL | mdpi.com |
Antifungal Efficacy and Spectrum
The 1,3,4-oxadiazole nucleus is a key component of many compounds with potent antifungal properties. mdpi.com A variety of analogues have been tested against human and plant pathogenic fungi. tandfonline.comfrontiersin.org For instance, certain 1,3,4-oxadiazole derivatives showed significant activity against Candida albicans, a common human fungal pathogen. tandfonline.commdpi.com Two novel compounds, LMM5 and LMM11, were effective against C. albicans with a MIC of 32 μg/ml. frontiersin.org In the context of agricultural applications, a series of 1,3,4-oxadiazole derivatives were evaluated against three maize disease pathogens. frontiersin.org Several compounds demonstrated significant antifungal activities against Exserohilum turcicum, with EC₅₀ values as low as 32.25 μg/ml, which was more potent than the positive control, carbendazim. frontiersin.org Other studies found that 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol had better activity against Aspergillus fumigatus than terbinafine. nih.gov
Table 4: Antifungal Activity of 1,3,4-Oxadiazole Analogues
| Compound/Derivative Class | Fungal Strain(s) | MIC / EC₅₀ | Source |
|---|---|---|---|
| LMM5 & LMM11 | Candida albicans | 32 μg/mL | frontiersin.org |
| Piperazinomethyl derivatives | Candida albicans | Active | mdpi.com |
| Compound 5k | Exserohilum turcicum | 32.25 μg/mL (EC₅₀) | frontiersin.org |
| Compound 5e | Exserohilum turcicum | 47.56 μg/mL (EC₅₀) | frontiersin.org |
| Compound 4k | Exserohilum turcicum | 50.48 μg/mL (EC₅₀) | frontiersin.org |
| N-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine | Various fungi | 4 µg/mL | semanticscholar.org |
Antimycobacterial Activity and Mechanisms
Analogues of 1,3,4-oxadiazole have demonstrated notable potential as antimycobacterial agents, particularly against Mycobacterium tuberculosis. oup.com A series of N-alkyl-5-(pyridin-4-yl)-1,3,4-oxadiazole-2-amines, synthesized from isoniazid (B1672263), were evaluated for their activity. Among these, N-Dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine was identified as a potent inhibitor of both susceptible and drug-resistant M. tuberculosis strains, with minimum inhibitory concentrations (MICs) of 4-8 μM. nih.gov Importantly, this compound did not exhibit cross-resistance with existing antitubercular drugs, suggesting a different mechanism of action. nih.gov
Further studies on 2-isonicotinoylhydrazine-1-carboxamides, the precursors to these 1,3,4-oxadiazole analogues, revealed that their mechanism of action involves the inhibition of enoyl-ACP reductase (InhA). nih.gov This enzyme is crucial for the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall. nih.gov In silico molecular modeling studies have also suggested that 1,3,4-oxadiazole derivatives can interact with the InhA enzyme. mdpi.com Another potential target for these compounds is pantothenate synthetase, an enzyme involved in coenzyme A biosynthesis. Molecular docking studies have shown that 2,5-disubstituted-1,3,4-oxadiazole derivatives can bind to the active site of this enzyme. msptm.org
| Compound Series | Target Organism | Key Findings | Mechanism of Action |
| N-alkyl-5-(pyridin-4-yl)-1,3,4-oxadiazole-2-amines | Mycobacterium tuberculosis (susceptible and resistant strains) | N-Dodecyl derivative showed MICs of 4-8 μM. nih.gov | Different from isoniazid; not fully elucidated. nih.gov |
| 2-isonicotinoylhydrazine-1-carboxamides (precursors) | Mycobacterium tuberculosis | Activity comparable to isoniazid (MICs 0.5-2 μM). nih.gov | Inhibition of enoyl-ACP reductase (InhA). nih.gov |
| 2,5-disubstituted-1,3,4-oxadiazoles | Mycobacterium smegmatis, Mycobacterium tuberculosis H37Ra | Compound 5d was most active against M. smegmatis (MIC 25 µM). msptm.org | Potential inhibition of pantothenate synthetase. msptm.org |
Anti-inflammatory Research
The 1,3,4-oxadiazole nucleus is a key feature in a variety of compounds exhibiting anti-inflammatory properties. nih.govnih.gov Research has shown that derivatives of this scaffold can effectively reduce inflammation in preclinical models. brieflands.com One of the proposed mechanisms for their anti-inflammatory action is the inhibition of prostaglandin (B15479496) biosynthesis. nih.gov Prostaglandins are key mediators of inflammation, and their inhibition can lead to a reduction in inflammatory symptoms.
In a study evaluating a series of 2,5-disubstituted-1,3,4-oxadiazole derivatives, several compounds demonstrated significant in vitro anti-inflammatory activity in a heat-induced albumin denaturation assay. mdpi.com The derivative designated as Ox-6f, which incorporates a p-chlorophenyl substitution, showed the most promising activity with a 74.16% inhibition at a concentration of 200 μg/mL, comparable to the standard drug ibuprofen (B1674241) (84.31% inhibition). mdpi.com In vivo studies using the carrageenan-induced paw edema model further confirmed the anti-inflammatory potential of these analogues. mdpi.com The planar and aromatic nature of the 1,3,4-oxadiazole ring is thought to facilitate its binding to cyclooxygenase (COX) enzymes, which are central to prostaglandin synthesis. mdpi.com
| Compound Derivative | In Vitro Assay | % Inhibition (at 200 μg/mL) | In Vivo Model | Key Findings |
| Ox-6f (p-chlorophenyl substituted) | Heat-induced albumin denaturation | 74.16% | Carrageenan-induced paw edema | Showed the most promising anti-inflammatory activity. mdpi.com |
| Ox-6d | Heat-induced albumin denaturation | 70.56% | Not specified | Displayed good anti-inflammatory activity. mdpi.com |
| Ox-6a (3-methoxy-substituted phenyl) | Heat-induced albumin denaturation | 63.66% | Not specified | Showed good anti-inflammatory potential. mdpi.com |
| Ibuprofen (Standard) | Heat-induced albumin denaturation | 84.31% | Carrageenan-induced paw edema | Used as a reference drug. mdpi.com |
Anticancer and Antitumor Activity Investigations
The 1,3,4-oxadiazole scaffold is a privileged structure in the design of anticancer agents, with numerous analogues demonstrating potent cytotoxic activity against a range of cancer cell lines. biointerfaceresearch.comnih.govnih.gov These compounds exert their antitumor effects through various mechanisms, including the inhibition of growth factor receptors, enzymes, and kinases that are critical for cancer cell proliferation and survival. ijnrd.org
One area of investigation has focused on the inhibition of epidermal growth factor receptor (EGFR) and HER2. nih.gov For instance, certain benzimidazole (B57391) derivatives of 1,3,4-oxadiazole have shown stronger cytotoxic effects on MCF-7 breast cancer cells than the standard chemotherapeutic agent 5-fluorouracil. nih.gov Another important target is the vascular endothelial growth factor receptor (VEGFR), which plays a key role in tumor angiogenesis. ijnrd.org Some 1,3,4-oxadiazole derivatives have been found to inhibit VEGFR-2, thereby reducing tumor blood vessel formation. ijnrd.org
Furthermore, 1,3,4-oxadiazole analogues have been investigated as inhibitors of other key cellular targets, such as tubulin polymerization, histone deacetylases (HDACs), and focal adhesion kinase (FAK). nih.govijnrd.org For example, a series of twelve 1,3,4-oxadiazole derivatives were synthesized and evaluated for their cytotoxic effects on HeLa and A549 cancer cell lines. Four of these compounds (AMK OX-8, 9, 11, and 12) showed significant cytotoxicity with low IC50 values and were found to induce apoptosis through the mitochondrial pathway. nih.gov
| Compound Series/Derivative | Cancer Cell Line(s) | IC50 Values | Mechanism of Action |
| AMK OX-8 | A549, HeLa | 25.04 µM, 35.29 µM | Induction of apoptosis via mitochondrial pathway. nih.gov |
| AMK OX-9 | A549 | 20.73 µM | Induction of apoptosis via mitochondrial pathway. nih.gov |
| AMK OX-11 | A549 | 45.11 µM | Induction of apoptosis via mitochondrial pathway. nih.gov |
| AMK OX-12 | A549, HeLa | 41.92 µM, 32.91 µM | Induction of apoptosis via mitochondrial pathway. nih.gov |
| Benzimidazole derivatives | MCF-7 (Breast) | More potent than 5-fluorouracil | Inhibition of EGFR and HER2. nih.gov |
| 2-[2-(phenylsulfanylmethyl)phenyl]-5-(4-pyridyl)-1,3,4-oxadiazole (3e) | MDA-MB-231 (Breast) | Promising effect | Potential inhibition of STAT3. nih.gov |
Anticonvulsant Activity Research
Derivatives of 1,3,4-oxadiazole have emerged as a promising class of compounds in the search for new anticonvulsant agents. thieme-connect.comptfarm.pl A number of analogues have been synthesized and evaluated in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.gov
One notable study described a series of 1,3,4-oxadiazole derivatives, among which 6-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one (compound 5b) exhibited superior anticonvulsant activity compared to the established drugs carbamazepine (B1668303) and ethosuximide. nih.gov This compound had an ED50 of 8.9 mg/kg in the MES test and 10.2 mg/kg in the scPTZ test. nih.gov Further investigations into its mechanism of action revealed a potent binding affinity to the GABA-A receptor, with an IC50 of 0.11 μM. nih.gov Molecular docking studies have supported this finding, showing significant interactions with the benzodiazepine (B76468) binding site on the GABA-A receptor. nih.gov The introduction of an amino substituent at the 2-position of the 1,3,4-oxadiazole ring has also been shown to be important for anticonvulsant activity in other series of analogues. brieflands.com
| Compound | Anticonvulsant Model | ED50 | GABA-A Receptor Binding (IC50) |
| 6-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one (5b) | MES | 8.9 mg/kg | 0.11 µM |
| 6-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one (5b) | scPTZ | 10.2 mg/kg | 0.11 µM |
| 2-Amino-5-(2-phenoxyphenyl)-1,3,4-oxadiazole (Compound 9) | Pentylenetetrazole-induced lethal convulsion | Respectable anticonvulsant activity | Not specified |
Antiviral Activity Research
The 1,3,4-oxadiazole moiety is a key structural component in several compounds with significant antiviral activity against a diverse range of viruses, including HIV, HCV, HBV, and coronaviruses. asianpubs.orgnih.gov The incorporation of the 1,3,4-oxadiazole ring can enhance the polarity, flexibility, and metabolic stability of a molecule, making it a valuable scaffold in the design of antiviral drugs. nih.gov
Recent research has focused on the development of 1,3,4-oxadiazole derivatives as inhibitors of SARS-CoV-2, the virus responsible for COVID-19. In one study, a series of 1,3,4-oxadiazole derivatives were evaluated for their ability to inhibit the replication of the SARS-2 virus in cell culture. biotechjournal.in Two compounds, 6a (R = phenyl) and 6b (R = amino phenyl), demonstrated potent antiviral activity with IC50 values of 15.2 µM and 15.7 µM, respectively. biotechjournal.in These compounds were also shown to inhibit the SARS-2 main protease (Mpro), a crucial enzyme for viral replication. biotechjournal.in Another study investigating 1,3,4-oxadiazole thioether 4H-chromen-4-one derivatives found that compound A9 exhibited excellent in vivo antiviral effects against the tobacco mosaic virus. acs.org
| Compound | Virus | IC50 | Target |
| 6a (R = phenyl) | SARS-CoV-2 | 15.2 µM | SARS-2 Mpro |
| 6b (R = amino phenyl) | SARS-CoV-2 | 15.7 µM | SARS-2 Mpro |
| A9 | Tobacco Mosaic Virus | Not specified (strong binding capacity) | Not specified |
Antioxidant Mechanism Studies
Several studies have explored the antioxidant potential of 1,3,4-oxadiazole analogues, investigating their ability to scavenge free radicals and reduce oxidative stress. tandfonline.commdpi.com The antioxidant activity of these compounds is often attributed to their ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species.
In a study of 1,3,4-oxadiazole derivatives containing phenolic acid moieties, the compounds demonstrated significant DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity. rsc.org The presence of both the phenolic rings and the 1,3,4-oxadiazole moiety was found to be crucial for the resonance stabilization of the resulting phenoxyl radical, thereby enhancing the antioxidant capacity. rsc.org Another study on 2,5-disubstituted-1,3,4-oxadiazole derivatives also reported good antioxidant activity. tandfonline.com Theoretical studies using density functional theory (DFT) have been employed to investigate the thermodynamics of free radical scavenging by 1,3,4-oxadiazole derivatives, exploring mechanisms such as hydrogen atom transfer (HAT) and single electron transfer followed by proton transfer (SET-PT). researchgate.net
| Compound Series | Assay | Key Findings | Proposed Mechanism |
| 1,3,4-Oxadiazoles with phenolic acid moieties | DPPH radical scavenging | Potent scavenging activity. rsc.org | Resonance stabilization of the phenoxyl radical. rsc.org |
| 2,5-disubstituted-1,3,4-oxadiazoles | DPPH, NO, H2O2, LPO | Compound 14b showed strong antioxidant activity (IC50 15.15 μg/mL). tandfonline.com | Free radical scavenging. tandfonline.com |
| Designed 1,3,4-oxadiazole derivatives | Theoretical (DFT) | Investigation of HAT and SET-PT mechanisms. researchgate.net | Hydrogen atom transfer and single electron transfer. researchgate.net |
Receptor Interaction and Modulatory Studies
The biological activities of 1,3,4-oxadiazole analogues are often mediated by their interaction with specific biological receptors and enzymes. As discussed in the anticonvulsant section, certain derivatives have been shown to bind with high affinity to the GABA-A receptor, acting as modulators of this important inhibitory neurotransmitter receptor in the central nervous system. nih.gov
In the field of cancer immunotherapy, 1,3,4-oxadiazole derivatives have been developed as small-molecule inhibitors of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) interaction. nih.gov This interaction is a key mechanism by which cancer cells evade the immune system. A novel series of 1,3,4-oxadiazole derivatives were designed and synthesized, with one compound (II-14) showing outstanding inhibitory activity with an IC50 of 0.0380 μM. nih.gov In a mouse tumor model, this compound demonstrated potent antitumor efficacy and was found to promote the infiltration of CD4+ T cells into the tumor microenvironment, indicating an activation of the immune response. nih.gov
| Compound | Target Receptor/Interaction | Biological Activity | Key Findings |
| 6-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one (5b) | GABA-A Receptor | Anticonvulsant | High binding affinity (IC50 = 0.11 μM). nih.gov |
| Compound II-14 | PD-1/PD-L1 Interaction | Anticancer | Potent inhibitor (IC50 = 0.0380 μM), promotes T cell infiltration. nih.gov |
Structure Activity Relationship Sar and Structural Modification Strategies for 5 Oxan 4 Yl 1,3,4 Oxadiazol 2 Amine Analogues
Impact of Substituent Variation at the 5-Position of the Oxadiazole Ring on Biological Activitymdpi.comnih.govnih.gov
The substituent at the 5-position of the 1,3,4-oxadiazol-2-amine (B1211921) scaffold plays a critical role in determining the biological activity and target specificity of the analogues. The oxan-4-yl group in the parent compound is a non-aromatic, saturated heterocyclic moiety. Modifications at this position by replacing the oxan ring with various other groups, such as aryl, heteroaryl, or alkyl chains, have been shown to significantly influence the compound's pharmacological profile.
Research has demonstrated that introducing different aryl groups at the 5-position leads to a wide spectrum of activities. For instance, compounds bearing a 4-hydroxyphenyl substituent at this position have shown potent inhibitory activity against M. tuberculosis. nih.gov The presence of halogen substituents on a phenyl ring at the 5-position has been found to enhance anti-inflammatory and analgesic effects. mdpi.com Specifically, derivatives with halogen-substituted phenyl groups were among the most effective in certain studies. mdpi.com
The nature of the substituent dictates the potential interactions with biological targets. Aromatic and heteroaromatic rings can engage in π-π stacking and hydrophobic interactions, while substituents capable of hydrogen bonding, like the hydroxyl group, can form crucial connections within a receptor's binding site. The size, shape, and electronic properties of the group at the 5-position are key determinants of binding affinity and efficacy. For example, in a series of 5-aryl-1,3,4-oxadiazoles designed as cholinesterase inhibitors, the specific aryl group (e.g., pyridin-4-yl) was a key factor in the observed inhibitory potency. nih.gov
| 5-Position Substituent | Observed Biological Activity | Reference |
| 4-Hydroxyphenyl | Potent antitubercular activity | nih.gov |
| Halogen-substituted Phenyl | Enhanced anti-inflammatory and analgesic activity | mdpi.com |
| Pyridin-4-yl | Acetylcholinesterase (AChE) inhibition | nih.gov |
Influence of Amino Group Derivatization on Biological Activitynih.govjst.go.jpnih.govresearchgate.net
The 2-amino group on the 1,3,4-oxadiazole (B1194373) ring is a versatile handle for structural modification, and its derivatization has proven to be a successful strategy for modulating biological activity. The primary amine can act as a hydrogen bond donor, and its modification can alter the molecule's polarity, lipophilicity, and ability to interact with specific residues in a target protein.
One common derivatization strategy is the formation of Schiff bases through condensation with various aromatic aldehydes. jst.go.jpresearchgate.net This conversion of the primary amine to an imine introduces a larger, more rigid substituent that can explore different binding pockets and potentially enhance activity. Studies on such Schiff bases have revealed significant antimicrobial properties, with the nature of the aromatic aldehyde used for derivatization influencing the spectrum and potency of the activity. jst.go.jpresearchgate.net
Another key modification is N-alkylation or N-arylation. nih.govnih.gov Attaching alkyl or aryl groups to the amino nitrogen can lead to compounds with different pharmacological profiles. For example, a series of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues were synthesized and evaluated for their anticancer activity, demonstrating that substitution on the amino group is a viable path to developing potent cytotoxic agents. nih.gov Research on cholinesterase inhibitors showed that monosubstitution of the amino group with alkyl or aryl groups, or its incorporation into another heterocyclic ring like piperidine, could result in potent dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov These modifications can enhance binding by extending the molecule into different regions of the enzyme's active site. nih.gov
| Amino Group Derivatization | Resulting Compound Type | Associated Biological Activity | Reference(s) |
| Condensation with aromatic aldehydes | Schiff bases (Imines) | Antimicrobial | jst.go.jpresearchgate.net |
| Substitution with aryl groups | N-Aryl amines | Anticancer | nih.gov |
| Substitution with alkyl/aryl groups | N-Substituted amines | Cholinesterase Inhibition | nih.gov |
Regioisomeric Comparisons (e.g., 1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole) in Structure-Activity Studiesnih.govacs.orgrsc.org
The arrangement of heteroatoms within the five-membered oxadiazole ring significantly affects the molecule's physicochemical and pharmacokinetic properties. Comparative studies between 1,3,4-oxadiazole and its regioisomer, 1,2,4-oxadiazole (B8745197), have revealed profound differences that impact their suitability as drug scaffolds. nih.govacs.orgrsc.org
The 1,3,4-oxadiazole isomer generally exhibits lower lipophilicity (log D) compared to its 1,2,4-oxadiazole counterpart. acs.org This difference in polarity can be attributed to the distinct charge distributions and dipole moments of the two ring systems. acs.org Consequently, 1,3,4-oxadiazole derivatives often possess more favorable pharmacokinetic profiles, including higher aqueous solubility, better metabolic stability, and reduced inhibition of the hERG potassium channel, which is a key factor in cardiac safety. acs.orgrsc.org
However, this change in physicochemical properties can also alter biological activity. In a study involving cannabinoid receptor 2 (CB2) ligands, the bioisosteric replacement of a 1,2,4-oxadiazole ring with a 1,3,4-oxadiazole ring led to a 10- to 50-fold reduction in CB2 affinity, even though the more polar 1,3,4-isomer was expected to have improved pharmacokinetic properties. nih.gov This highlights a common challenge in drug design where improvements in ADME (absorption, distribution, metabolism, and excretion) properties can sometimes come at the cost of target potency. The choice between oxadiazole isomers is therefore a critical decision in lead optimization, requiring a balance between desired potency and a favorable drug-like profile. nih.govacs.org
| Property | 1,3,4-Oxadiazole | 1,2,4-Oxadiazole | Reference(s) |
| Lipophilicity (log D) | Lower | Higher | acs.org |
| Aqueous Solubility | Higher | Lower | acs.org |
| Metabolic Stability | Higher | Lower | acs.org |
| hERG Inhibition | Lower | Higher | acs.org |
| Biological Activity | Can be lower depending on the target | Can be higher depending on the target | nih.gov |
Bioisosteric Replacements in 1,3,4-Oxadiazole Scaffoldsmdpi.comnih.govacs.orgdrughunter.com
Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties to retain or enhance biological activity, is widely used in modifying 1,3,4-oxadiazole-containing compounds. This can involve replacing the oxadiazole ring itself or its substituents.
The 1,3,4-oxadiazole ring is frequently employed as a bioisostere for amide and ester functionalities. nih.govmdpi.com This substitution can improve metabolic stability by replacing a readily hydrolyzable group with a more robust heterocyclic ring, while maintaining the necessary geometry and hydrogen-bonding capabilities to interact with the biological target. nih.gov Furthermore, other five-membered heterocycles can serve as bioisosteres for the 1,3,4-oxadiazole ring. For example, 2-amino-1,3,4-thiadiazole (B1665364) is considered a bioisostere of 2-amino-1,3,4-oxadiazole, as the sulfur and oxygen atoms share similarities, potentially leading to compounds with broadly similar biological activities. nih.gov Similarly, 1,2,4-triazole (B32235) derivatives have been explored as nitrogenous bioisosteres of the 1,3,4-oxadiazole ring in the development of anticancer agents. acs.org
Regarding the substituent at the 5-position, the oxan-4-yl (tetrahydropyran) ring is a valuable moiety in its own right. Saturated heterocycles like tetrahydropyran (B127337) are often incorporated into drug candidates to modulate solubility and metabolic properties. nih.gov Bioisosteric replacements for this group could include other cyclic systems. For instance, morpholine (B109124) is a structurally related heterocycle, and research has explored isosteres for the morpholine ring itself, such as cyclopropyl (B3062369) pyran, to achieve similar conformations and properties. drughunter.com Such strategies could be applied to the oxan ring to fine-tune the pharmacokinetic and pharmacodynamic properties of the parent compound.
Pharmacophore Identification and Analysis within the 1,3,4-Oxadiazole Systemnih.govtandfonline.comnih.gov
Pharmacophore modeling is a crucial tool for understanding the essential structural features required for a molecule to bind to a specific biological target. For the 1,3,4-oxadiazole system, these studies have identified key features that contribute to their diverse biological activities. nih.govtandfonline.comnih.gov
A typical pharmacophore model for a 1,3,4-oxadiazole derivative includes several key features. The oxadiazole ring itself is often a central component, acting as a rigid linker to correctly orient the substituents for optimal interaction with the target. mdpi.comacs.org The heteroatoms within the ring are effective hydrogen bond acceptors (HBA). nih.gov
In a pharmacophore model developed for 1,3,4-oxadiazole derivatives as anticancer agents targeting thymidine (B127349) phosphorylase, the optimal model featured one HBA, one hydrogen bond donor (HBD), and one aromatic ring (RA) as the key determinants of activity. nih.govtandfonline.com Similarly, a five-featured pharmacophore model (AAHHR_1) was developed for anti-tubulin 1,3,4-oxadiazoles, which helped in identifying potent hits from large compound databases. nih.gov The 2-amino group often serves as a critical HBD, while the substituent at the 5-position can provide hydrophobic or aromatic features (like RA) that are essential for binding affinity. The spatial arrangement of these features is paramount for effective ligand-receptor interaction. These models not only rationalize the observed SAR but also serve as powerful tools for the virtual screening and design of new, more potent analogues. nih.govnih.gov
Computational and Theoretical Investigations of 5 Oxan 4 Yl 1,3,4 Oxadiazol 2 Amine and Its Analogues
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug design for understanding how a potential drug molecule (the ligand) might interact with a biological target, typically a protein or enzyme.
While specific docking studies on 5-(oxan-4-yl)-1,3,4-oxadiazol-2-amine are not extensively documented in publicly available literature, numerous studies on its analogues, particularly 5-aryl-1,3,4-oxadiazol-2-amines, provide significant insights into the binding capabilities of this scaffold. These analogues have been docked against various biological targets, demonstrating the versatility of the 1,3,4-oxadiazole (B1194373) core in forming key interactions within protein active sites.
For instance, studies on 5-aryl-N-alkyl-1,3,4-oxadiazol-2-amine derivatives have shown inhibitory potential against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets in Alzheimer's disease. nih.govmdpi.comnih.govresearchgate.net Molecular docking of these compounds revealed that they interact non-covalently with the enzyme's active site, effectively blocking the entrance to the catalytic gorge. nih.govmdpi.comresearchgate.net Similarly, other analogues have been evaluated as potential anticancer agents by docking them against targets like cyclin-dependent kinase 2 (CDK-2), a key regulator of the cell cycle. researchgate.netresearchgate.net These studies propose that the 1,3,4-oxadiazole derivatives have strong binding interactions with the active site of the CDK-2 protein. researchgate.netresearchgate.net For example, certain 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine (B1284496) derivatives exhibited better docking scores than the reference ligand, suggesting potent inhibitory activity. researchgate.net
The binding affinity, often expressed as a docking score in kcal/mol, quantifies the strength of the interaction. Lower scores typically indicate a more stable ligand-protein complex.
| Analogue Class | Target Protein | Representative Docking Score (kcal/mol) | Key Interacting Residues (Example) |
|---|---|---|---|
| 5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-amine Derivatives | CDK-2 (PDB: 2R3J) | -10.654 | Not Specified |
| 5-(3,4,5-Trimethoxyphenyl)-N-(naphthalen-2-yl)-1,3,4-oxadiazol-2-amine | Tubulin (PDB: 1AS0) | -7.295 | Ala317 |
| N-Dodecyl-5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (Thiadiazole isostere) | AChE | Not Specified | Blocks enzyme gorge |
Density Functional Theory (DFT) Analysis in Elucidating Molecular Properties and Mechanisms
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules to predict a variety of properties, including molecular geometries, vibrational frequencies, and electronic characteristics, which are fundamental to understanding a compound's reactivity and potential mechanisms of action. zsmu.edu.uafrontiersin.orgbohrium.com
HOMO and LUMO Energy Gap Calculations
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. irjweb.comajchem-a.com
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that a molecule is more reactive and less stable. nih.gov DFT calculations are frequently used to determine these energy gaps. For various 1,3,4-oxadiazole derivatives, the calculated energy gap provides insights into their relative stability. For example, in one study of 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, the calculated HOMO-LUMO gap was 4.4815 eV, indicating good kinetic stability. ajchem-a.com
| Analogue | E-HOMO (eV) | E-LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole | -6.5743 | -2.0928 | 4.4815 |
| 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivative (4a) | Not Specified | Not Specified | 3.75 |
| 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivative (4c) | Not Specified | Not Specified | 3.18 |
| 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivative (4f) | Not Specified | Not Specified | 3.15 |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays different potential regions in color. Typically, red areas indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Blue areas represent positive electrostatic potential, which are electron-poor and prone to nucleophilic attack. Green areas denote neutral potential.
For 1,3,4-oxadiazole derivatives, MEP analyses consistently show negative potential (red) around the electronegative nitrogen and oxygen atoms of the oxadiazole ring. ajchem-a.comresearchgate.net This suggests these sites are the most likely to interact with electrophiles or participate in hydrogen bonding as acceptors. The regions around hydrogen atoms typically show positive potential (blue), identifying them as potential sites for nucleophilic attack. researchgate.net
Antioxidant Mechanism Delineation (BDE, IP, PDE, ETE)
DFT calculations are instrumental in elucidating the mechanisms by which compounds act as antioxidants. Antioxidants neutralize harmful free radicals through several mechanisms, primarily Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). frontiersin.orgnih.govbohrium.comresearchgate.net By calculating specific thermochemical parameters, the dominant mechanism for a given antioxidant can be predicted.
The key parameters are:
Bond Dissociation Enthalpy (BDE): The enthalpy change associated with homolytic cleavage of an X-H bond. A lower BDE indicates a greater ease of hydrogen atom donation, favoring the HAT mechanism.
Ionization Potential (IP): The energy required to remove an electron from the molecule. A lower IP facilitates the initial step of the SET-PT mechanism.
Proton Dissociation Enthalpy (PDE): The enthalpy change for the deprotonation of the radical cation formed after single electron transfer. This is the second step in the SET-PT mechanism.
Proton Affinity (PA): The enthalpy change associated with the deprotonation of the parent molecule. This is the first step of the SPLET mechanism.
Electron Transfer Enthalpy (ETE): The enthalpy for the electron transfer from the deprotonated molecule (anion). This is the second step of the SPLET mechanism.
Theoretical studies on various 1,3,4-oxadiazole derivatives have used DFT to calculate these values, revealing that their antioxidant activity is often enhanced by electron-donating groups attached to the core structure. frontiersin.orgnih.govbohrium.comresearchgate.net These calculations help predict which compounds are likely to be effective synthetic antioxidants. nih.gov
| Parameter | Abbreviation | Associated Antioxidant Mechanism | Implication of a Lower Value |
|---|---|---|---|
| Bond Dissociation Enthalpy | BDE | Hydrogen Atom Transfer (HAT) | Favors HAT |
| Ionization Potential | IP | Single Electron Transfer-Proton Transfer (SET-PT) | Favors SET-PT (Step 1) |
| Proton Dissociation Enthalpy | PDE | SET-PT | Favors SET-PT (Step 2) |
| Proton Affinity | PA | Sequential Proton Loss Electron Transfer (SPLET) | Favors SPLET (Step 1) |
| Electron Transfer Enthalpy | ETE | SPLET | Favors SPLET (Step 2) |
In Silico Predictions of Biological Activity
For analogues of this compound, in silico studies have been used to forecast various biological outcomes. For example, the Osiris software has been used to predict the toxicity risks (mutagenic, irritant, reproductive effects) of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues, with results suggesting they are likely less toxic than some standard drugs. Pharmacokinetic parameters important for oral bioavailability, such as log P, molecular weight, and the number of hydrogen bond donors and acceptors (Lipinski's Rule of Five), are routinely calculated. researchgate.net
Furthermore, specific biological activities have been predicted. For instance, in silico screening of 5-(thiophen-2-yl)-1,3,4-oxadiazole-2-amine derivatives suggested their potential as anti-proliferative agents by targeting CDK-2. researchgate.net Other studies have used computational approaches to predict the anticonvulsant activity of 1,3,4-oxadiazole derivatives, often in conjunction with molecular docking to specific receptors like the GABA-A receptor. These predictions help to prioritize which newly designed compounds should be synthesized and tested in the lab, streamlining the drug discovery process.
Future Directions and Research Perspectives for 5 Oxan 4 Yl 1,3,4 Oxadiazol 2 Amine Chemistry
Exploration of Novel Synthetic Pathways
The development of efficient, cost-effective, and environmentally benign synthetic methodologies is crucial for the future exploration of 5-(Oxan-4-yl)-1,3,4-oxadiazol-2-amine and its derivatives. While classical methods for synthesizing 2-amino-1,3,4-oxadiazoles often involve the cyclodehydration of semicarbazides with harsh reagents like phosphorus oxychloride, contemporary research is moving towards milder and more efficient alternatives. luxembourg-bio.com
Future synthetic research could focus on:
Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to accelerate the synthesis of 1,3,4-oxadiazole (B1194373) derivatives, often leading to higher yields and shorter reaction times compared to conventional heating. mdpi.com Applying MAOS to the cyclization step in the synthesis of this compound could significantly improve efficiency.
Novel Coupling and Cyclizing Reagents: The use of modern coupling reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) has enabled efficient cyclodesulfurization of thiosemicarbazides under mild conditions to form 2-amino-1,3,4-oxadiazoles. luxembourg-bio.com Exploration of other uronium-based coupling reagents or transition-metal-free oxidative cyclization methods could yield more versatile and sustainable synthetic routes. jchemrev.com
One-Pot Synthesis: Developing one-pot procedures that combine multiple reaction steps without isolating intermediates can streamline the synthesis process. A future goal would be to devise a one-pot synthesis starting from tetrahydropyran-4-carbohydrazide and a cyanating agent, bypassing the need for isolating semicarbazide (B1199961) intermediates.
Table 1: Comparison of Synthetic Methods for 1,3,4-Oxadiazole Ring Formation
| Method | Reagents | Conditions | Advantages | Reference |
| Classical Cyclodehydration | Acylhydrazides, Phosphorus Oxychloride (POCl₃) | Harsh, high temperature | Well-established | openmedicinalchemistryjournal.com |
| Oxidative Cyclization | Aldehydes, Semicarbazide, Iodine (I₂) | Mild, transition-metal-free | Good yields, operational simplicity | jchemrev.com |
| Coupling Reagent-Mediated Cyclization | Hydrazides, Isothiocyanates, TBTU, DIEA | Mild, room temperature | High yields, simple work-up | luxembourg-bio.com |
| Microwave-Assisted Synthesis | Hydrazides, Carboxylic Acids, Clay | Solvent-free, microwave irradiation | Rapid, environmentally friendly | mdpi.com |
Development of Advanced Pharmacological Evaluation Models
To accurately assess the therapeutic potential of this compound, research must move beyond preliminary in vitro screenings. The diverse biological activities reported for the 1,3,4-oxadiazole scaffold, including anticancer and antimicrobial effects, necessitate evaluation in more sophisticated and clinically relevant models. nih.govmdpi.com
Future pharmacological evaluations should incorporate:
Three-Dimensional (3D) Cell Cultures: Models such as tumor spheroids or organoids more closely mimic the in vivo microenvironment, including cell-cell interactions and nutrient gradients, providing a more accurate prediction of a compound's efficacy than traditional 2D monolayer cultures.
In Vivo Animal Models: Testing in relevant animal models of disease is an indispensable step. For anticancer evaluation, this would involve xenograft models using human cancer cell lines like MDA-MB-231 (breast) or HT-29 (colon), where other oxadiazole derivatives have been assessed. mdpi.com
High-Throughput Screening (HTS): Employing HTS against large panels of cancer cell lines or microbial strains can help identify the specific disease contexts where this compound and its derivatives are most effective.
Target-Based Assays: Once specific molecular targets are identified, developing robust enzymatic or binding assays will be essential for quantifying potency and selectivity. For instance, if the compound is found to inhibit a specific kinase or protease, dedicated assays for that enzyme will be crucial for optimization. nih.govmdpi.com
Mechanistic Studies of Biological Activities at the Molecular Level
A fundamental goal for future research is to elucidate the precise mechanism of action of this compound at the molecular level. The 1,3,4-oxadiazole core is known to interact with a variety of biological targets. mdpi.com Identifying the specific proteins, enzymes, or nucleic acids that this compound binds to is key to understanding its therapeutic effects and potential side effects.
Key research avenues include:
Target Identification: Techniques such as affinity chromatography, proteomics, and thermal shift assays can be used to identify the direct binding partners of the compound within the cell.
Enzyme Inhibition Profiling: Given that many 1,3,4-oxadiazole derivatives are enzyme inhibitors, screening against panels of therapeutically relevant enzymes (e.g., kinases, proteases, metabolic enzymes) is a logical step. nih.govthesciencein.org For example, derivatives have been identified as inhibitors of thymidine (B127349) phosphorylase, matrix metalloproteinases (MMPs), and epidermal growth factor receptor (EGFR). nih.govmdpi.comrsc.org
Cellular Pathway Analysis: Investigating the downstream effects of compound treatment on cellular signaling pathways through methods like Western blotting, qPCR, and flow cytometry can reveal its functional impact. Studies could assess effects on apoptosis, cell cycle progression, and angiogenesis, which are common mechanisms for anticancer agents. mdpi.com
Rational Design and Optimization of Derivatives Based on SAR and Computational Insights
Systematic modification of the this compound structure, guided by Structure-Activity Relationship (SAR) studies and computational chemistry, will be critical for enhancing its therapeutic properties. The goal is to develop derivatives with improved potency, selectivity, and pharmacokinetic profiles.
Future work in this area should involve:
Computational Modeling: Molecular docking studies can predict the binding modes of the compound and its analogues within the active site of a putative target protein. nih.govresearchgate.net This information can guide the design of new derivatives with improved binding affinity. Density Functional Theory (DFT) studies can also provide insights into the electronic properties and reactivity of the molecules. nih.gov
Structure-Activity Relationship (SAR) Studies: A systematic synthesis of analogues is necessary. Modifications could include:
Substitution on the Amine Group: Introducing different alkyl or aryl substituents on the 2-amino group to explore its role in target binding.
Modification of the Oxane Ring: Altering the oxane (tetrahydropyran) ring, for example, by changing its conformation or introducing substituents, to probe its contribution to activity and solubility.
Bioisosteric Replacement: Replacing the 1,3,4-oxadiazole core with other five-membered heterocycles like 1,3,4-thiadiazole (B1197879) or 1,2,4-triazole (B32235) to evaluate the importance of the oxygen heteroatom for biological activity. nih.gov
Table 2: Potential Molecular Targets for 1,3,4-Oxadiazole Scaffolds
| Target Class | Specific Example | Potential Therapeutic Area | Reference |
| Kinases | EGFR, VEGFR2 | Cancer | rsc.orgnih.gov |
| Proteases | Matrix Metalloproteinase-9 (MMP-9) | Cancer | mdpi.com |
| Metabolic Enzymes | Thymidine Phosphorylase (TP) | Cancer | nih.gov |
| Cholinesterases | Acetylcholinesterase (AChE) | Alzheimer's Disease | nih.gov |
Addressing Drug Resistance Challenges through Novel 1,3,4-Oxadiazole Scaffolds
The emergence of drug resistance is a major obstacle in the treatment of cancer and infectious diseases. acs.org Heterocyclic scaffolds like 1,3,4-oxadiazole provide a versatile platform for designing novel agents that can circumvent existing resistance mechanisms. researchgate.net
Future research should explore the potential of this compound derivatives to:
Inhibit Novel Targets: Developing compounds that act on targets not utilized by current therapies can bypass target-based resistance.
Overcome Efflux Pump-Mediated Resistance: Some drug resistance is caused by the overexpression of efflux pumps that remove therapeutic agents from the cell. Novel oxadiazole derivatives could be designed to either evade these pumps or inhibit their function.
Act as Hybrid Molecules: Combining the 1,3,4-oxadiazole scaffold with other known pharmacophores can create hybrid molecules with dual mechanisms of action, making it more difficult for resistance to develop. researchgate.net The unique combination of the oxane ring and the 2-amino-1,3,4-oxadiazole moiety in the parent compound offers a distinct starting point for creating such novel therapeutic agents.
Q & A
Q. What are the common synthetic routes for preparing 5-(Oxan-4-yl)-1,3,4-oxadiazol-2-amine, and how are intermediates characterized?
Methodological Answer: The synthesis typically involves cyclization of hydrazide precursors with oxan-4-yl substituents. For example:
Hydrazide Formation : React oxan-4-carboxylic acid hydrazide with a carbonyl source (e.g., CS₂ or substituted anhydrides) under reflux in ethanol .
Cyclization : Use dehydrating agents like POCl₃ or H₂SO₄ to form the oxadiazole ring.
Characterization :
Q. What standard biological assays are used to evaluate the antimicrobial activity of oxadiazole derivatives?
Methodological Answer:
- Disk Diffusion Assay : Test against S. aureus and E. coli using 100 µg/mL compound concentrations. Measure zones of inhibition (e.g., 17 mm for S. aureus with compound 3d) .
- Antifungal Screening : Use the spread plate method against C. albicans. Compounds like 3c show zones of 15 mm at 100 µg/mL .
- Controls : Compare with ampicillin (bacteria) and fluconazole (fungi) .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data for oxadiazole derivatives be resolved?
Methodological Answer:
- Validation Tools : Use SHELX software (e.g., SHELXL for refinement) to resolve disorder or hydrogen bonding ambiguities. For example, refine occupancy ratios for disordered furan rings (e.g., 0.76:0.24 in ) .
- Complementary Techniques : Pair X-ray diffraction with DFT calculations to validate bond lengths (e.g., C=N at 1.28–1.30 Å vs. computational models) .
- Cross-Validation : Compare with NMR-derived torsion angles to confirm planar oxadiazole rings .
Q. How do substituent effects on the oxan-4-yl group influence bioactivity, and how can conflicting assay data be interpreted?
Methodological Answer:
- Structure-Activity Relationship (SAR) :
- Data Contradictions :
Q. What strategies optimize reaction yields for oxadiazole synthesis while minimizing side products?
Methodological Answer:
- Catalyst Screening : Use Mn(OAc)₂·4H₂O to accelerate cyclization (yield: 85% vs. 60% without catalyst) .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve regioselectivity in nucleophilic substitutions .
- Temperature Control : Maintain 80–90°C during cyclization to suppress hydrolysis byproducts .
Q. How can computational methods predict ligand-target interactions for oxadiazole derivatives?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to E. coli DNA gyrase (binding energy ≤ -8.5 kcal/mol indicates high affinity) .
- Pharmacophore Modeling : Identify critical interactions (e.g., hydrogen bonds with Thr165 and hydrophobic contacts with Val167) .
- MD Simulations : Validate stability of ligand-enzyme complexes over 100 ns trajectories (RMSD ≤ 2 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
